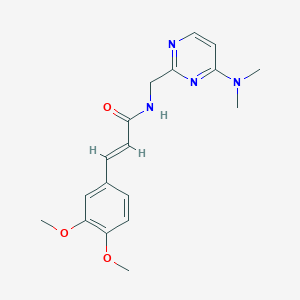

(E)-3-(3,4-dimethoxyphenyl)-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)acrylamide

説明

特性

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-22(2)17-9-10-19-16(21-17)12-20-18(23)8-6-13-5-7-14(24-3)15(11-13)25-4/h5-11H,12H2,1-4H3,(H,20,23)/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMSAWMBZHLUEE-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)CNC(=O)C=CC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC(=NC=C1)CNC(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Key Structural Attributes:

- Core Structure : The (E)-acrylamide scaffold ensures planarity, facilitating π-π stacking and hydrogen-bonding interactions with target proteins.

- Substituents: 3,4-Dimethoxyphenyl group: Enhances lipophilicity and membrane permeability while contributing to electron-donating effects. 4-(Dimethylamino)pyrimidin-2-ylmethyl group: Introduces basicity and hydrogen-bonding capacity via the pyrimidine ring and dimethylamino moiety.

Comparison with Similar Compounds

The compound belongs to a broader class of acrylamide derivatives with structural analogs differing in substituents on the phenyl ring and pyrimidine moiety. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Acrylamide Derivatives

Key Findings from Comparative Studies:

However, excessive methoxy substitution (e.g., 3,4,5-trimethoxyphenyl in ) may reduce solubility, limiting bioavailability . Pyrimidine Modifications: The 4-(dimethylamino)pyrimidine group in the target compound provides stronger basicity than the 4,6-dimethylpyrimidine in , which could improve interactions with ATP-binding pockets in kinases .

Spectroscopic and Physical Properties: Melting Points: The target compound’s melting point is expected to be lower than ’s analog (mp 256–258°C) due to reduced crystallinity from the dimethylamino group . NMR Shifts: The NHCO proton in the target compound resonates near δ 10.03 ppm (similar to ), confirming strong hydrogen-bonding capacity .

Kinase Selectivity: Pyridinylpyrimidine-containing analogs () exhibit nanomolar inhibition of EGFR kinase, implying the target compound’s pyrimidine-methylamine group may confer similar selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。